5-(1,3-benzothiazole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
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Overview
Description
Benzo[d]thiazole derivatives are known to exhibit a broad spectrum of biological effects and are considered promising in the field of drug development . They have been studied for their potential as quorum sensing inhibitors of Gram-negative bacteria and as potential anticancer and anti-inflammatory agents .
Synthesis Analysis
The synthesis of benzo[d]thiazole derivatives typically involves the design and evaluation of a library of compounds .Molecular Structure Analysis
The molecular structure of benzo[d]thiazole derivatives is confirmed through spectrogram verification . Docking studies have revealed that some compounds bind to the active site of Pseudomonas aeruginosa quorum sensing LasR system with better affinity compared to reference compounds .Scientific Research Applications
Antiproliferative Activity and Molecular Docking
A new class of thiazole/benzothiazole fused pyranopyrimidine derivatives, which likely include structures similar to the specified compound, have been synthesized and evaluated for their antiproliferative activity against several cancer cell lines. These compounds were found to selectively target cancer cells over normal cells. Molecular docking studies suggested these heterocyclic molecules bind selectively in the colchicine binding site of tubulin polymer, indicating potential as anticancer agents (Nagaraju et al., 2020).
Antibacterial and Antifungal Activity
Research into novel benzothiazole pyrimidine derivatives has demonstrated their effectiveness in vitro against a range of bacterial and fungal pathogens. These studies highlight the potential of such compounds in developing new antimicrobial agents, which could be crucial in the fight against drug-resistant infections (Maddila et al., 2016).
Antitumor and Antioxidant Agents
Further research has explored the synthesis of new fused and binary thiadiazoles with potential antitumor and antioxidant activities. The structural similarities with the specified compound suggest its utility in this domain, potentially contributing to the development of new therapeutic agents with antitumor properties (Hamama et al., 2013).
Anti-inflammatory Activities
Another area of research focuses on thiazolo[3,2-a]pyrimidine derivatives and their anti-inflammatory activities. Compounds synthesized in this category have been tested and shown to possess moderate anti-inflammatory activity, indicating their potential in developing new anti-inflammatory medications (Tozkoparan et al., 1999).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-(1,3-benzothiazole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c24-18-12-11-22(10-8-13(12)20-16-7-3-4-9-23(16)18)19(25)17-21-14-5-1-2-6-15(14)26-17/h1-7,9H,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUQQQVFMYZGRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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